molecular formula C24H19N3O7S B15083966 methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-37-9

methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15083966
CAS No.: 612077-37-9
M. Wt: 493.5 g/mol
InChI Key: WTEXCCXEQARYRF-LDADJPATSA-N
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Description

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The nitrobenzylidene group may play a role in its bioactivity, potentially interacting with enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-aminobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A derivative with an amino group instead of a nitro group.

    Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A derivative with a hydroxy group.

Uniqueness

The uniqueness of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its derivatives.

Properties

CAS No.

612077-37-9

Molecular Formula

C24H19N3O7S

Molecular Weight

493.5 g/mol

IUPAC Name

methyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19N3O7S/c1-13-19(23(30)34-3)20(15-7-9-16(10-8-15)22(29)33-2)26-21(28)18(35-24(26)25-13)12-14-5-4-6-17(11-14)27(31)32/h4-12,20H,1-3H3/b18-12+

InChI Key

WTEXCCXEQARYRF-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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